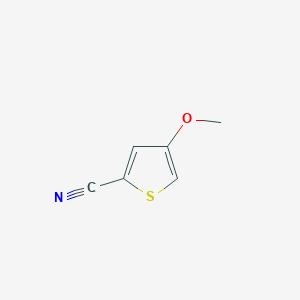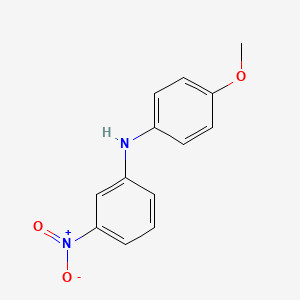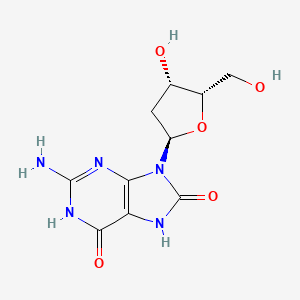![molecular formula C11H10N4O3S B12938345 N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide CAS No. 65304-26-9](/img/structure/B12938345.png)
N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide typically involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine. This reaction is carried out under reflux conditions using diethyl ammonium hydrogen sulfate as an ionic liquid .
Industrial Production Methods
While specific industrial production methods for N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-(4, 6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
Uniqueness
N-(Pyrimidin-2-ylcarbamoyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring and a benzenesulfonamide group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
65304-26-9 |
|---|---|
Fórmula molecular |
C11H10N4O3S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C11H10N4O3S/c16-11(14-10-12-7-4-8-13-10)15-19(17,18)9-5-2-1-3-6-9/h1-8H,(H2,12,13,14,15,16) |
Clave InChI |
UJJQRJPAQKUPAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
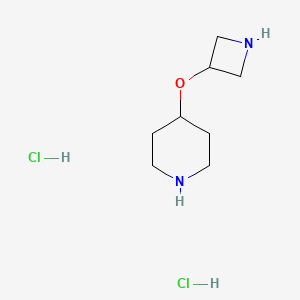
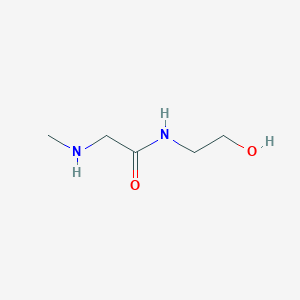
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
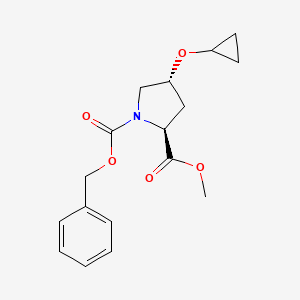
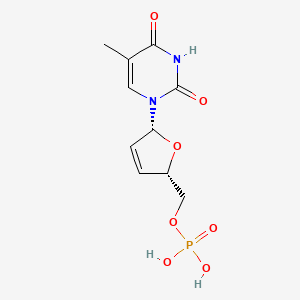
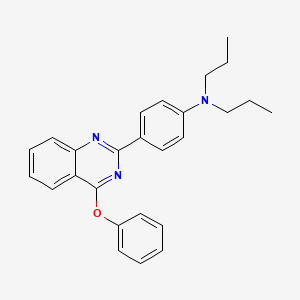
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
